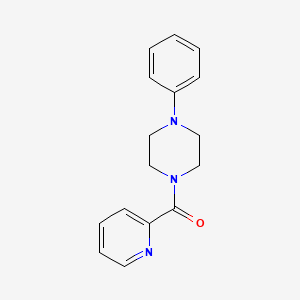

1-Phenyl-4-(pyridine-2-carbonyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Piperazine derivatives are widely used in medicinal chemistry due to their biological and pharmaceutical activity . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Synthesis Analysis

The synthesis of piperazine derivatives often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of piperazine derivatives can be complex and varies based on the specific compound. The structure often includes a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists .Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives can be diverse and depend on the specific compound. Some common reactions include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can vary based on the specific compound. Generally, these compounds have unique physicochemical properties due to the presence of the pyrrolidine ring .Aplicaciones Científicas De Investigación

Discovery of G Protein-Biased Dopaminergics

Researchers have explored 1,4-disubstituted aromatic piperazines, including compounds related to 1-Phenyl-4-(pyridine-2-carbonyl)piperazine, as privileged structures for targeting aminergic G protein-coupled receptors. Specifically, these compounds, upon incorporation of heterocyclic appendages like pyrazolo[1,5-a]pyridine, have been identified as high-affinity dopamine receptor partial agonists. Their pharmacological evaluation across various assays demonstrated a preference for G protein activation over β-arrestin recruitment at dopamine D2 receptors. This finding indicates the potential of these compounds as novel therapeutics for conditions like psychosis, highlighting the significance of the arylpiperazine core in drug design (Möller et al., 2017).

Antibacterial Applications

The structural motif of 1-Phenyl-4-(pyridine-2-carbonyl)piperazine has been utilized in the synthesis of derivatives showing antibacterial activities. For instance, compounds synthesized by reacting 4-Phenyl-1,2,4-triazoline-5-thione and its derivatives with piperazine showed promising results against bacterial strains, underlining the versatility of the piperazine scaffold in contributing to antibacterial drug development (Pitucha et al., 2005).

Antihypertensive and Antiarrhythmic Effects

Derivatives of 1-Phenyl-4-(pyridine-2-carbonyl)piperazine have been synthesized and tested for their antihypertensive and antiarrhythmic activities. The study revealed that compounds featuring the 3-(4-arylpiperazin-1-yl)propyl moiety demonstrated significant effects, suggesting the potential of such derivatives in treating cardiovascular diseases. These findings highlight the role of the piperazine derivatives in the development of cardiovascular therapeutics (Malawska et al., 2002).

Direcciones Futuras

Propiedades

IUPAC Name |

(4-phenylpiperazin-1-yl)-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O/c20-16(15-8-4-5-9-17-15)19-12-10-18(11-13-19)14-6-2-1-3-7-14/h1-9H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCRTXPPPHAQOSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-4-(pyridine-2-carbonyl)piperazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2433544.png)

![2-chloro-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-4-carboxamide](/img/structure/B2433546.png)

![1-(4-Chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carbonyl)piperidine-4-carboxamide](/img/structure/B2433557.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2433562.png)

![1-(Diphenylmethyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine](/img/structure/B2433563.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(phenylthio)propan-1-one](/img/structure/B2433564.png)